

An In-depth Technical Guide to the Solubility of Eriochrome Black A

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Eriochrome Black A*

Cat. No.: *B15553176*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **Eriochrome Black A** (CAS Number: 3618-58-4; C.I. Mordant Black 1) in various common laboratory solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this metallocromic indicator in their work.

Introduction to Eriochrome Black A

Eriochrome Black A is an azo dye that functions as a complexometric indicator, primarily used in analytical chemistry for the determination of metal ions. Its ability to form colored complexes with metal ions makes it a valuable tool in various analytical procedures. Understanding its solubility in different solvents is crucial for its effective application in experimental work, ensuring accurate and reproducible results.

Quantitative Solubility Data

The solubility of **Eriochrome Black A** varies across different solvents. The following table summarizes the available quantitative and qualitative solubility data. It is important to note that quantitative data for many organic solvents is not readily available in the literature, and the provided information is based on the most current and reliable sources.

Solvent	CAS Number	Temperature	Solubility	Molar Solubility (mol/L)
Water	7732-18-5	80 °C	6.0 g/100 mL [1] [2]	~0.130 M
Dimethyl Sulfoxide (DMSO)	67-68-5	Not Specified	Soluble [3]	Not Determined
Ethanol	64-17-5	Not Specified	Slightly Soluble [1][2]	Not Determined
Acetone	67-64-1	Not Specified	Slightly Soluble [1][2]	Not Determined
Methanol	67-56-1	Not Specified	Not Specified	Not Determined

Note: The molar solubility was calculated based on the molecular weight of **Eriochrome Black A** (461.38 g/mol). The term "Soluble" indicates that the substance dissolves to a significant extent, while "Slightly Soluble" suggests a lower but still useful degree of solubility for many applications. Further experimental determination is recommended to ascertain precise solubility limits in organic solvents for specific applications.

Experimental Protocol: Determination of Eriochrome Black A Solubility via UV-Vis Spectrophotometry

This section outlines a detailed methodology for the quantitative determination of **Eriochrome Black A** solubility in a given solvent using UV-Visible spectrophotometry. This method is based on the principle that the absorbance of a solution is directly proportional to the concentration of the absorbing species (Beer-Lambert Law).

Materials and Equipment

- **Eriochrome Black A** (CAS: 3618-58-4)

- Solvent of interest (e.g., Water, Ethanol, DMSO)
- UV-Vis Spectrophotometer
- Analytical balance
- Volumetric flasks (various sizes)
- Pipettes (various sizes)
- Beakers
- Magnetic stirrer and stir bars
- Filter paper and funnel or syringe filters (0.45 μm)
- Cuvettes (quartz or appropriate for the solvent and wavelength range)

Experimental Workflow

The following diagram illustrates the overall workflow for determining the solubility of **Eriochrome Black A**.

Workflow for Solubility Determination

Detailed Procedure

Step 1: Preparation of a Stock Solution

- Accurately weigh a precise amount of **Eriochrome Black A** powder (e.g., 10 mg) using an analytical balance.
- Dissolve the powder in a known volume of the chosen solvent (e.g., 100 mL) in a volumetric flask to create a stock solution of known concentration. Ensure complete dissolution, using a magnetic stirrer if necessary.

Step 2: Determination of Maximum Absorbance (λ_{max})

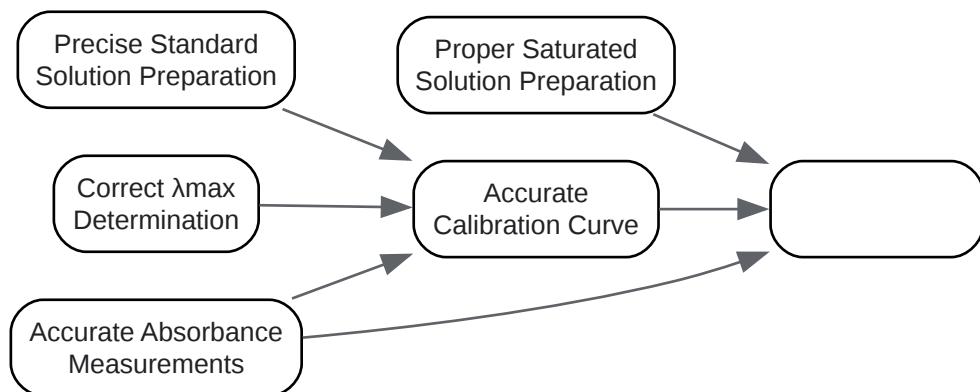
- Take an aliquot of the stock solution and dilute it to a concentration that gives an absorbance reading between 0.5 and 1.5.
- Scan the diluted solution over a relevant wavelength range (e.g., 400-700 nm) using the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λ_{max}).

Step 3: Preparation of Standard Solutions and Calibration Curve Construction

- Prepare a series of standard solutions of decreasing concentrations by performing serial dilutions of the stock solution. Use volumetric flasks and pipettes to ensure accuracy.
- Measure the absorbance of each standard solution at the predetermined λ_{max} .
- Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and pass through the origin. Determine the equation of the line ($y = mx + c$), where 'y' is absorbance, 'x' is concentration, 'm' is the slope, and 'c' is the y-intercept (which should be close to zero).

Step 4: Preparation of a Saturated Solution

- Add an excess amount of **Eriochrome Black A** powder to a known volume of the solvent in a beaker.
- Stir the mixture vigorously for an extended period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached and the solution is saturated.


Step 5: Measurement and Calculation of Solubility

- Carefully filter the saturated solution to remove any undissolved solid. A syringe filter is recommended to avoid solvent evaporation.
- Accurately dilute a known volume of the clear, saturated filtrate with the same solvent to bring its absorbance within the range of the calibration curve.
- Measure the absorbance of the diluted saturated solution at λ_{max} .
- Use the equation of the calibration curve to calculate the concentration of the diluted solution.

- Account for the dilution factor to determine the concentration of the original saturated solution. This concentration represents the solubility of **Eriochrome Black A** in that solvent at the experimental temperature.

Logical Relationship for Experimental Success

The success of the solubility determination relies on a series of logical dependencies. The following diagram illustrates these critical relationships.

[Click to download full resolution via product page](#)

Key Dependencies for Accurate Results

Conclusion

This guide has provided a summary of the known solubility of **Eriochrome Black A** in various solvents and a detailed experimental protocol for its quantitative determination. While a quantitative value in water is available, further experimental work is necessary to establish precise solubility data in key organic solvents. The provided methodology offers a robust framework for researchers to perform these determinations accurately in their own laboratories, leading to more reliable and reproducible experimental outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. worlddyeveristy.com [worlddyeveristy.com]
- 2. Eriochrome Black A | 3618-58-4 [chemicalbook.com]
- 3. Buy Eriochrome Black A | 3618-58-4 | >98% [smolecule.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Solubility of Eriochrome Black A]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15553176#eriochrome-black-a-solubility-in-different-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com